molecular formula C17H22 B063273 1-Ethynyl-4-(4-propylcyclohexyl)benzene CAS No. 167858-58-4

1-Ethynyl-4-(4-propylcyclohexyl)benzene

Cat. No.: B063273
CAS No.: 167858-58-4
M. Wt: 226.36 g/mol
InChI Key: HLUVLSYQSNGSKG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Ethynyl-4-(4-propylcyclohexyl)benzene typically involves the following steps:

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Ethynyl-4-(4-propylcyclohexyl)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Ethynyl-4-(4-propylcyclohexyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of liquid crystal materials, which are essential components in display technologies.

    Biology: The compound is used in the study of molecular interactions and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-(4-propylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group in the compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The propylcyclohexyl group provides hydrophobic interactions that enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

1-Ethynyl-4-(4-propylcyclohexyl)benzene can be compared with similar compounds such as:

    1-Ethynyl-4-(4-butylcyclohexyl)benzene: This compound has a similar structure but with a butyl group instead of a propyl group. It exhibits similar chemical properties but may have different physical properties such as melting and boiling points.

    1-Ethynyl-4-(4-pentylcyclohexyl)benzene: This compound has a pentyl group instead of a propyl group. It also has similar chemical properties but different physical properties.

    1-Ethynyl-4-(4-hexylcyclohexyl)benzene: This compound has a hexyl group instead of a propyl group.

The uniqueness of this compound lies in its specific combination of the ethynyl and propylcyclohexyl groups, which provide a balance of reactivity and stability, making it suitable for various applications in materials science and research .

Properties

IUPAC Name

1-ethynyl-4-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h2,6-7,10-11,15,17H,3,5,8-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUVLSYQSNGSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937402, DTXSID801255042
Record name 1-Ethynyl-4-(4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167858-58-4, 88074-73-1
Record name 1-Ethynyl-4-(4-propylcyclohexyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167858-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynyl-4-(4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801255042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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